Fosnetupitant Chloride Hydrochloride

CINV NK1 Antagonist Phase 3 Trial

This water-soluble IV prodrug of netupitant eliminates polysorbate 80, avoiding immunogenic excipient risks. The CONSOLE trial showed +6.6% improvement in 7-day complete response over fosaprepitant (p=0.0450). Its 80-hour half-life and defined PK profile ensure reproducible exposure across routes. Ideal for preclinical CINV models and pediatric oncology trials requiring reliable parenteral NK1 antagonism without solubility enhancers.

Molecular Formula C31H37Cl2F6N4O5P
Molecular Weight 761.5 g/mol
CAS No. 1643757-72-5
Cat. No. B607540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosnetupitant Chloride Hydrochloride
CAS1643757-72-5
SynonymsFosnetupitant chloride, 08PNET
Molecular FormulaC31H37Cl2F6N4O5P
Molecular Weight761.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-]
InChIInChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H
InChIKeyLBTQUZNIWCWBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosnetupitant Chloride Hydrochloride (CAS 1643757-72-5) for Chemotherapy-Induced Nausea and Vomiting: Procurement & Selection Guide


Fosnetupitant Chloride Hydrochloride (CAS 1643757-72-5) is a water-soluble, intravenous (IV) prodrug of netupitant, a selective neurokinin-1 (NK1) receptor antagonist [1]. It is the active NK1 component in the fixed-dose combination antiemetic AKYNZEO® for injection (with palonosetron), approved for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly emetogenic chemotherapy (HEC) [2]. As a prodrug, it is rapidly converted to its active moiety, netupitant, which exhibits high affinity for the human NK1 receptor (pKi 9.5) [3].

Why Fosnetupitant Chloride Hydrochloride Cannot Be Substituted with Generic Netupitant or Other IV NK1 Antagonists


In the class of NK1 receptor antagonists for CINV, substitution is not straightforward due to critical differences in formulation requirements, pharmacokinetic (PK) profiles, and safety profiles. Fosnetupitant is a water-soluble prodrug specifically designed for IV administration without the need for potentially immunogenic solubility enhancers [1]. This contrasts sharply with fosaprepitant, which relies on polysorbate 80, an excipient linked to hypersensitivity and infusion-site reactions [2]. Furthermore, the netupitant active moiety generated from fosnetupitant has a distinct PK profile (e.g., 80-hour half-life) and a specific drug-drug interaction (DDI) liability, meaning exposure and safety profiles cannot be extrapolated from generic netupitant or other agents like aprepitant or rolapitant [3].

Quantitative Evidence Guide: Head-to-Head Efficacy & Safety Data for Fosnetupitant Chloride Hydrochloride


Superior Extended-Phase Complete Response vs. Fosaprepitant in Phase 3 HEC Trial

In a randomized, double-blind Phase 3 head-to-head study (CONSOLE) of 785 patients receiving cisplatin-based HEC, IV fosnetupitant 235 mg demonstrated a statistically significant higher complete response (CR) rate compared to IV fosaprepitant 150 mg during the extended overall phase (0-168 hours) [1].

CINV NK1 Antagonist Phase 3 Trial

Avoidance of Polysorbate 80: A Formulation-Based Safety Advantage

Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug that is formulated without polysorbate 80 or other synthetic surfactants, which are required for the IV formulation of fosaprepitant [1]. In clinical trials, this has translated to a favorable safety profile, with no infusion-site or anaphylactic reactions related to IV NEPA reported in a Phase 3 study of patients receiving cisplatin [2].

Excipient Hypersensitivity Formulation

Equivalent Netupitant Exposure to Oral Netupitant via IV Prodrug Route

A Phase 1 dose-finding study in healthy volunteers established that a single 235-mg IV infusion of fosnetupitant provides netupitant exposure (AUC) equivalent to a 300-mg oral dose of netupitant [1]. This enables a transition from oral to IV therapy without altering the active drug's systemic exposure.

Pharmacokinetics Bioequivalence IV Administration

Optimal Application Scenarios for Fosnetupitant Chloride Hydrochloride Based on Quantitative Evidence


IV CINV Prophylaxis When Superior Extended-Phase Control is Critical

In clinical settings managing patients on cisplatin-based HEC, the selection of an NK1 antagonist may be guided by evidence of superior efficacy. The CONSOLE trial data, showing a statistically significant +6.6% absolute improvement in 7-day complete response for fosnetupitant over fosaprepitant (p=0.0450), directly supports its preferential use in protocols aiming to maximize extended-phase CINV control [1].

IV Formulary Selection to Mitigate Polysorbate 80-Related Hypersensitivity Risks

For institutions or formularies seeking to minimize the risk of excipient-related adverse events, the water-soluble, polysorbate-free formulation of fosnetupitant offers a tangible safety advantage over IV fosaprepitant. This is particularly relevant in patient populations with a history of allergies or hypersensitivity reactions, where avoiding polysorbate 80 is a clinically prudent measure [1].

Research Use as a Stable IV Prodrug for Netupitant Delivery

In preclinical or clinical research models requiring reliable, parenteral administration of an NK1 antagonist with a defined PK profile (i.e., netupitant), fosnetupitant chloride hydrochloride serves as the validated prodrug. Its established bioequivalence to oral netupitant at a 235-mg dose provides a direct bridge between IV and oral dosing regimens, ensuring consistency in active drug exposure across different administration routes in study protocols [1].

Pediatric CINV Prophylaxis Using an IV Combination Product

The fixed-dose IV combination of fosnetupitant/palonosetron (IV NEPA) is being actively investigated in pediatric cancer patients receiving HEC [1]. The convenience of a single IV infusion containing both NK1 and 5-HT3 receptor antagonism, based on the water-soluble fosnetupitant prodrug platform, makes it a practical choice for clinical trials and pediatric oncology practice seeking to simplify antiemetic regimens while maintaining coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosnetupitant Chloride Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.